Cas no 16401-99-3 (Indomethacin Ethyl Ester)

Indomethacin Ethyl Ester structure
Indomethacin Ethyl Ester structure
Product Name:Indomethacin Ethyl Ester
Numero CAS:16401-99-3
MF:C21H20ClNO4
MW:385.840805053711
CID:162140
PubChem ID:27861
Update Time:2025-04-19

Indomethacin Ethyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
    • Indomethacin Ethyl Ester
    • Save3DZoom Ethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
    • 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, ethyl ester (9CI)
    • Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate
    • Ethyl 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetate
    • Indometacin EP Impurity I
    • 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-Methoxy-2-Methyl-, ethyl ester
    • INDOMETACIN IMPURITY I [EP IMPURITY]
    • 16401-99-3
    • DTXSID50167697
    • Indomethacin ethyl
    • 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester; Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, ethyl ester (8CI); Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate; Ethyl 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetate; Indomethacin ethyl ester; Indometacin Impurity I
    • UNII-8AON0U1UBT
    • 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid ethyl ester
    • [1-(4-Chloro-benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-acetic acid ethyl ester
    • BDBM50090784
    • INDOLE-3-ACETIC ACID, 1-(p-CHLOROBENZOYL)-5-METHOXY-2-METHYL-, ETHYL ESTER
    • COIRSVPTDJIIKY-UHFFFAOYSA-N
    • Indomethacin, ethyl ester
    • CHEMBL328864
    • SCHEMBL4549122
    • BRN 0497742
    • A899368
    • 8AON0U1UBT
    • Ethyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate (Indomethacin Ethyl Ester)
    • Inchi: 1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3
    • Chiave InChI: COIRSVPTDJIIKY-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C(N1C2C=CC(=CC=2C(CC(=O)OCC)=C1C)OC)=O

Proprietà calcolate

  • Massa esatta: 385.1082
  • Massa monoisotopica: 385.108086
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 534
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5
  • Superficie polare topologica: 57.5

Proprietà sperimentali

  • Densità: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 97-99 ºC (ethanol water )
  • Punto di ebollizione: 475.3°Cat760mmHg
  • Punto di infiammabilità: 241.3°C
  • Indice di rifrazione: 1.586
  • Solubilità: Insuluble (1.0E-3 g/L) (25 ºC),
  • PSA: 57.53
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

Indomethacin Ethyl Ester Informazioni sulla sicurezza

Indomethacin Ethyl Ester Prezzodi più >>

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TRC
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